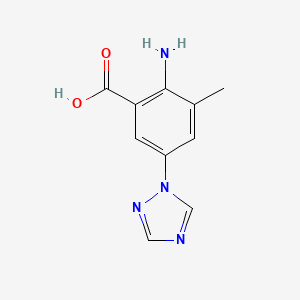

Ácido 2-amino-3-metil-5-(1,2,4-triazol-1-il)benzoico

Descripción general

Descripción

“2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid” is a compound that belongs to the class of 1,2,4-triazole benzoic acid hybrids . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

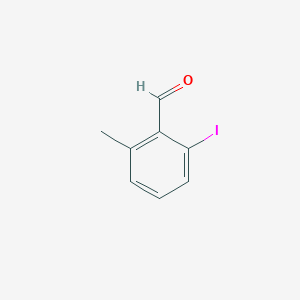

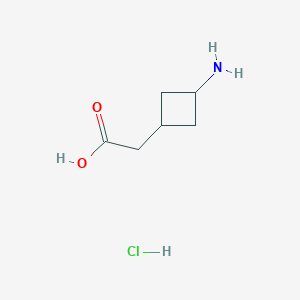

The synthesis of 1,2,4-triazole benzoic acid hybrids involves a series of reactions. The structures of these compounds are established by NMR and MS analysis . Various strategies for the synthesis of these compounds have been highlighted in the literature . For instance, a green multi-component procedure has been described for the formation of these compounds using a one-pot reaction involving an aldehyde, 3-amino-1,2,4-triazole, a primary aliphatic or aromatic amines .Molecular Structure Analysis

The molecular structure of these compounds is established by NMR and MS analysis . They are unique heterocyclic compounds that operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the products are analyzed using techniques like NMR and MS .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. They are unique heterocyclic compounds with specific properties that make them useful in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .Aplicaciones Científicas De Investigación

Agentes antibacterianos

Los 1,2,4-triazoles y sus derivados, como el ácido 2-amino-3-metil-5-(1,2,4-triazol-1-il)benzoico, han sido ampliamente investigados por sus propiedades antibacterianas. Se sabe que estos compuestos exhiben una potente actividad contra una variedad de cepas bacterianas, lo que los convierte en valiosos en el desarrollo de nuevos fármacos antibacterianos . La batalla continua contra las bacterias resistentes a los medicamentos hace que estos derivados sean particularmente importantes para una mayor investigación y optimización para aprovechar todo su potencial antibacteriano.

Agentes antivirales

El núcleo de indol, que está estructuralmente relacionado con los derivados de triazol, ha mostrado actividades antivirales significativas. Se ha informado que los derivados de indol inhiben varios virus, incluidos el virus de la influenza A y el virus Coxsackie B4 . Por extensión, los derivados de triazol como el ácido 2-amino-3-metil-5-(1,2,4-triazol-1-il)benzoico podrían sintetizarse y probarse para sus posibles propiedades antivirales, contribuyendo a la lucha contra las infecciones virales.

Inhibidores enzimáticos

Los derivados de triazol también son reconocidos por su papel como inhibidores enzimáticos. Se han incorporado a la estructura de inhibidores enzimáticos médicamente importantes, ofreciendo una vía para tratar diversas enfermedades al apuntar a reacciones enzimáticas específicas . La versatilidad estructural del triazol permite el diseño de inhibidores con alta especificidad y eficacia.

Investigación microbiológica

En microbiología, los derivados de triazol se aplican a cultivos de células de levadura para estudiar la expresión genética. Por ejemplo, el 3-amino-1,2,4-triazol se utiliza para inducir niveles más altos de expresión de HIS3 en células de levadura, lo cual es esencial para su supervivencia . Esta aplicación es crucial para comprender la regulación genética y puede extenderse al ácido 2-amino-3-metil-5-(1,2,4-triazol-1-il)benzoico para propósitos de investigación similares.

Pesticidas

El núcleo de triazol también se encuentra en compuestos utilizados como pesticidas potenciales. Sus derivados se han explorado por sus propiedades pesticidas, proporcionando una alternativa a los pesticidas tradicionales y contribuyendo a prácticas agrícolas sostenibles .

Síntesis de colorantes azoicos

Los derivados de triazol juegan un papel en la síntesis de colorantes azoicos. Estos colorantes se utilizan ampliamente en la industria textil para colorear telas. La incorporación de derivados de triazol en los colorantes azoicos puede mejorar sus propiedades, como la solidez del color y el brillo .

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cell lines . The compound exhibits potent inhibitory activities against these cells .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis, a process that leads to programmed cell death . This interaction results in changes in the cell’s normal functions, leading to the death of the cancer cells .

Biochemical Pathways

The induction of apoptosis suggests that the compound likely affects pathways related to cell growth and survival .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . Some of the compound’s derivatives have shown weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin, a commonly used chemotherapy drug . This suggests that the compound may have a selective action against cancer cells .

Análisis Bioquímico

Biochemical Properties

2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as kinases and lysine-specific demethylase 1 . The triazole ring in its structure allows it to bind effectively to the active sites of these enzymes, thereby modulating their activity. Additionally, 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid interacts with various biomolecules, including nucleic acids and proteins, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . In cancer cell lines, such as MCF-7 and HCT-116, 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Furthermore, it affects gene expression by modulating transcription factors and epigenetic markers, leading to altered cellular metabolism and reduced cell viability .

Molecular Mechanism

At the molecular level, 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as kinases, inhibiting their catalytic activity . This binding is facilitated by the triazole ring, which forms stable interactions with amino acid residues in the enzyme’s active site. Additionally, 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid can act as a competitive inhibitor, preventing substrate binding and subsequent enzymatic reactions . This compound also influences gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in histone acetylation and methylation patterns .

Temporal Effects in Laboratory Settings

The stability and effects of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid has been associated with sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on tissue function and overall organism health are still being investigated .

Dosage Effects in Animal Models

The effects of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal species, and careful dosage optimization is required to balance efficacy and safety .

Metabolic Pathways

2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion via the renal and biliary systems . The metabolic intermediates of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid can also interact with other metabolic pathways, influencing the levels of various metabolites and altering metabolic flux .

Transport and Distribution

The transport and distribution of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by solute carrier transporters, such as organic anion-transporting polypeptides . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid within tissues is also influenced by its affinity for plasma proteins and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications can direct 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid to specific organelles, such as mitochondria and the endoplasmic reticulum . These interactions can modulate the compound’s activity and influence cellular processes, such as apoptosis and protein synthesis .

Propiedades

IUPAC Name |

2-amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-2-7(14-5-12-4-13-14)3-8(9(6)11)10(15)16/h2-5H,11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPVDMXTVVSYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B1406984.png)

![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetate](/img/structure/B1406986.png)

![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)

![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)

![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)

![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)

![N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1406995.png)

![(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B1406997.png)